molecular formula C21H26N2O4 B249121 1-(2,3-Dimethoxybenzyl)-4-(phenoxyacetyl)piperazine

1-(2,3-Dimethoxybenzyl)-4-(phenoxyacetyl)piperazine

Cat. No.: B249121
M. Wt: 370.4 g/mol
InChI Key: ZWAVUKXMZVLSDV-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxybenzyl)-4-(phenoxyacetyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a phenoxyacetyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxybenzyl)-4-(phenoxyacetyl)piperazine typically involves the following steps:

    Formation of 2,3-Dimethoxybenzyl Chloride: This is achieved by reacting 2,3-dimethoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.

    N-Alkylation of Piperazine: The 2,3-dimethoxybenzyl chloride is then reacted with piperazine in the presence of a base such as potassium carbonate (K₂CO₃) to form 1-(2,3-dimethoxybenzyl)piperazine.

    Acylation with Phenoxyacetyl Chloride: Finally, 1-(2,3-dimethoxybenzyl)piperazine is acylated with phenoxyacetyl chloride in the presence of a base like triethylamine (Et₃N) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxybenzyl)-4-(phenoxyacetyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the phenoxyacetyl moiety can be reduced to form alcohols.

    Substitution: The benzyl and phenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzaldehyde.

    Reduction: Formation of 1-(2,3-dimethoxybenzyl)-4-(phenoxyethanol)piperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,3-Dimethoxybenzyl)-4-(phenoxyacetyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects.

    Biological Research: Used as a tool compound to study receptor-ligand interactions and signal transduction pathways.

    Chemical Biology: Employed in the design of molecular probes and bioactive compounds.

    Industrial Applications: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxybenzyl)-4-(phenoxyacetyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific pharmacological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethoxybenzyl)piperazine: Lacks the phenoxyacetyl group, resulting in different pharmacological properties.

    4-(Phenoxyacetyl)piperazine: Lacks the 2,3-dimethoxybenzyl group, leading to variations in biological activity.

    1-Benzyl-4-(phenoxyacetyl)piperazine: Substitutes the 2,3-dimethoxybenzyl group with a benzyl group, altering its chemical and biological properties.

Uniqueness

1-(2,3-Dimethoxybenzyl)-4-(phenoxyacetyl)piperazine is unique due to the presence of both the 2,3-dimethoxybenzyl and phenoxyacetyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and biological research.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C21H26N2O4/c1-25-19-10-6-7-17(21(19)26-2)15-22-11-13-23(14-12-22)20(24)16-27-18-8-4-3-5-9-18/h3-10H,11-16H2,1-2H3

InChI Key

ZWAVUKXMZVLSDV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)COC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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